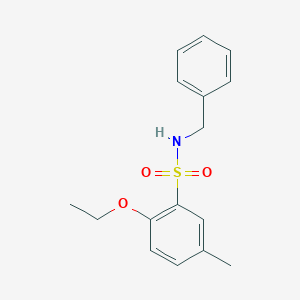![molecular formula C17H18N2O3S B273309 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole is a chemical compound with potential applications in scientific research. It is a sulfonyl imidazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to bind to and inhibit the activity of specific enzymes. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been studied for its potential use in treating conditions such as Alzheimer's disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments include its specificity for certain enzymes and its potential to affect various physiological processes. However, its limitations include the need for careful dosing and potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. Some possible areas of focus include further studies on its effects on cancer cells, its potential use in treating neurodegenerative diseases, and its role in modulating the immune response. Additionally, new synthesis methods and modifications to the compound could lead to improved specificity and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-propoxynaphthalene-1-sulfonyl chloride with 2-amino-4-methylimidazole in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in important cellular signaling pathways.
Propiedades
Nombre del producto |
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole |
|---|---|
Fórmula molecular |
C17H18N2O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-22-16-8-9-17(15-7-5-4-6-14(15)16)23(20,21)19-11-10-18-13(19)2/h4-11H,3,12H2,1-2H3 |
Clave InChI |
HVOLZCNBSSALQD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
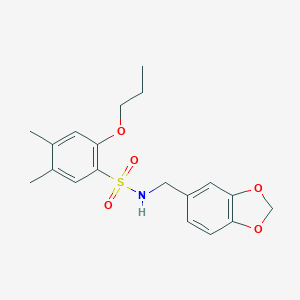

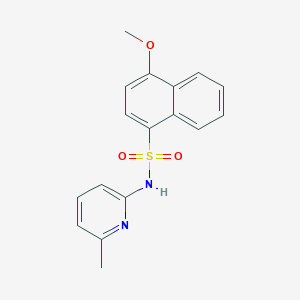
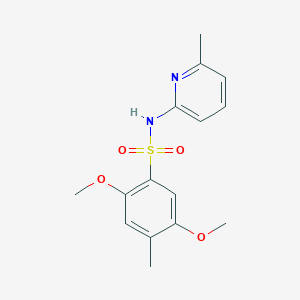
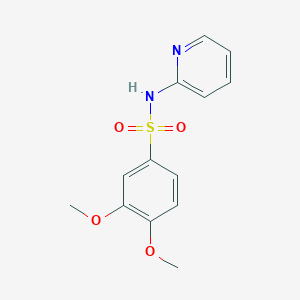
![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)

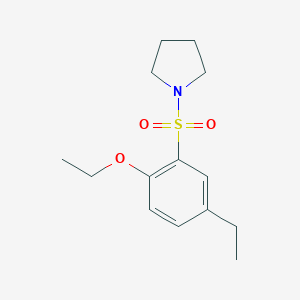
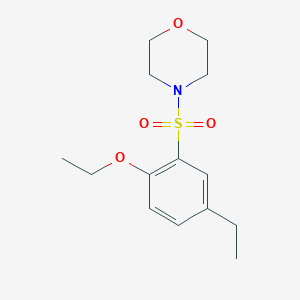
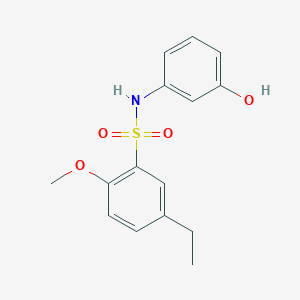
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)

